5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine
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Overview
Description
5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like ethanol or water .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs with enhanced biological activity.
Biological Research: It serves as a tool for studying biological processes and interactions involving pyrimidine derivatives.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more potent biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Another fluorinated pyrimidine derivative with similar chemical properties.
5-Fluoro-2-methoxypyrimidine: A related compound with a methoxy group instead of the fluorophenyl group.
Uniqueness: 5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical stability and biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-9-3-1-2-8(4-9)7-16-11-14-5-10(13)6-15-11/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVQMEYLGWQZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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